methyl 2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetate
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Overview
Description
Methyl 2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetate is an organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetate typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Propyl Group: The propyl group can be introduced through an alkylation reaction using propyl bromide and a suitable base.
Attachment of the Methoxyacetate Group: The final step involves the esterification of the chromene derivative with methoxyacetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.
Substitution: The methoxyacetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Chromene derivatives are known for their anti-inflammatory, antioxidant, and anticancer properties, and this compound could be explored for similar activities.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The chromene core could participate in electron transfer reactions, while the methoxyacetate group might enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Similar structure but with a hydroxyl group instead of a propyl group.
Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Ethyl ester variant with a hydroxyl group.
Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetate: Methoxy group instead of a propyl group.
Uniqueness
Methyl 2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetate is unique due to the presence of the propyl group, which can influence its lipophilicity and interaction with biological targets. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C15H16O5 |
---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
methyl 2-(2-oxo-4-propylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C15H16O5/c1-3-4-10-7-14(16)20-13-8-11(5-6-12(10)13)19-9-15(17)18-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
YVFFWPZKJYNLJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC |
Origin of Product |
United States |
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